

Solubility of 2-Cyclohexyl-p-cresol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclohexyl-p-cresol

Cat. No.: B072701

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-p-cresol, also known as 2-cyclohexyl-4-methylphenol, is an organic compound with a phenolic structure. It is characterized by a cyclohexyl group and a methyl group attached to a benzene ring. This compound is of interest in various industrial and research applications, including as a precursor in the synthesis of more complex molecules and potentially in the pharmaceutical and cosmetic industries. A critical physicochemical property for its application, particularly in drug development and formulation, is its solubility in organic solvents. This technical guide provides an overview of the available solubility information, experimental protocols for its determination, and a visualization of its general synthesis pathway.

Data Presentation: Solubility of 2-Cyclohexyl-p-cresol

Extensive literature and database searches for quantitative solubility data of **2-cyclohexyl-p-cresol** in common organic solvents did not yield specific numerical values. However, qualitative descriptions consistently indicate that **2-cyclohexyl-p-cresol** exhibits moderate solubility in organic solvents and limited solubility in water.^[1] The presence of the non-polar cyclohexyl group contributes to its hydrophobic nature, favoring solubility in organic media.

Table 1: Qualitative Solubility of **2-Cyclohexyl-p-cresol**

Solvent Class	Qualitative Solubility	Rationale
Polar Protic (e.g., Methanol, Ethanol)	Expected to be soluble	The hydroxyl group can form hydrogen bonds with the solvent, while the overall non-polar character suggests good miscibility.
Polar Aprotic (e.g., Acetone, Ethyl Acetate)	Expected to be soluble	The polarity of these solvents can interact with the phenol group, and the organic nature of the compound will favor dissolution.
Non-Polar (e.g., Toluene, Hexane)	Expected to be soluble	The large non-polar cyclohexyl and methyl groups suggest good solubility in non-polar solvents through van der Waals interactions.
Aqueous (e.g., Water)	Limited solubility	The hydrophobic nature of the cyclohexyl and methyl groups outweighs the hydrophilic character of the single hydroxyl group, leading to poor water solubility. ^[1]

Note: The information in this table is based on general chemical principles and qualitative statements found in the literature, as no specific quantitative data is currently available.

Experimental Protocols: Determination of Solubility

For researchers seeking to determine the precise solubility of **2-cyclohexyl-p-cresol** in specific organic solvents, the shake-flask method is a widely used and reliable experimental protocol for phenolic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

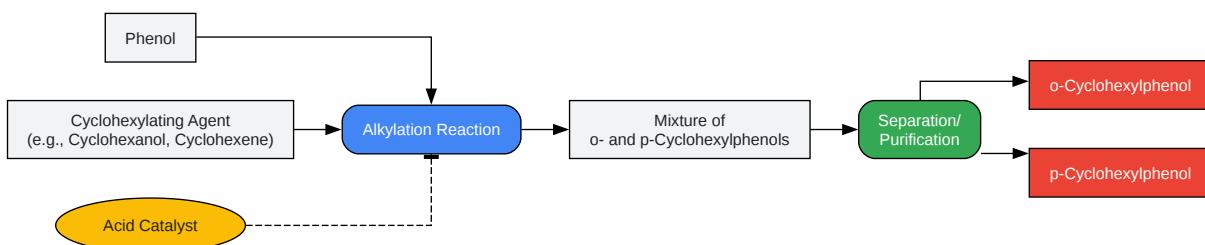
Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of a solid compound in a solvent at a specific temperature.

Materials:

- **2-Cyclohexyl-p-cresol** (solute)
- Selected organic solvent(s)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:


- Preparation of Supersaturated Solution: Add an excess amount of **2-cyclohexyl-p-cresol** to a known volume of the organic solvent in a sealed flask. The amount of solid should be sufficient to ensure that saturation is reached and that undissolved solid remains.
- Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

- Phase Separation: After equilibration, allow the flask to stand undisturbed at the constant temperature to allow the excess solid to settle. For finer particles, centrifugation of an aliquot of the suspension may be necessary to achieve a clear supernatant.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a filter.
- Dilution: Dilute the collected aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification: Analyze the concentration of **2-cyclohexyl-p-cresol** in the diluted sample using a pre-calibrated analytical instrument. For phenolic compounds, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are common methods.
- Calculation: Calculate the solubility of **2-cyclohexyl-p-cresol** in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Mandatory Visualization

Synthesis of Cyclohexylphenols

The following diagram illustrates a general synthetic pathway for the production of cyclohexylphenols, which are precursors to compounds like **2-cyclohexyl-p-cresol**. The process involves the alkylation of a phenol with a cyclohexylating agent.

[Click to download full resolution via product page](#)

General synthesis pathway for cyclohexylphenols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1596-09-4: 2-Cyclohexyl-4-methylphenol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of 2-Cyclohexyl-p-cresol in Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072701#solubility-of-2-cyclohexyl-p-cresol-in-organic-solvents\]](https://www.benchchem.com/product/b072701#solubility-of-2-cyclohexyl-p-cresol-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com